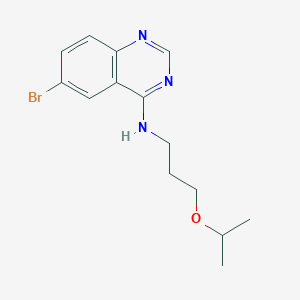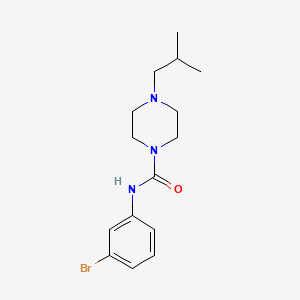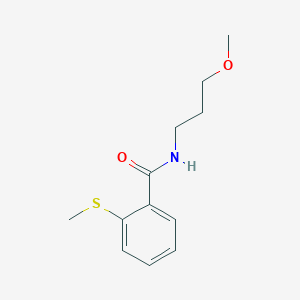![molecular formula C18H26N2O4S B4625064 1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)
1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
説明
Synthesis Analysis
The synthesis of piperazine derivatives often involves the nucleophilic substitution reactions where different sulfonyl chlorides react with piperazine or its derivatives under controlled conditions. In the case of similar compounds, such as those in the studies by Abbasi et al. (2020) and others, the synthesis process involves reacting piperazine with sulfonyl chlorides to produce various N-sulfonated derivatives. These reactions are carefully conducted at specific pH levels to ensure the desired product is obtained with high purity and yield (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds like "1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine" has been analyzed through techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the compound. Studies by Kumar et al. (2007) and others have characterized similar compounds, showing that piperazine derivatives often exhibit a chair conformation with the sulfonyl moiety in a distorted tetrahedral configuration. This information is crucial for understanding the compound's chemical behavior and reactivity (Kumar et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, reflecting their chemical properties. For instance, compounds with the piperazine moiety can act as ligands for receptors, demonstrating their potential in medicinal chemistry. The sulfonyl group attached to the piperazine ring enhances its reactivity, making it a candidate for further functionalization. Studies on similar compounds have highlighted their antibacterial activities and potential as therapeutic agents, indicating the broad spectrum of chemical properties and reactivity associated with these compounds (Abbasi et al., 2020; Vinaya et al., 2009).
科学的研究の応用
Adenosine A2B Receptor Antagonists
Research has identified a new series of compounds, including piperazine derivatives, as potent adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, with potential implications for therapeutic applications targeting the adenosine A2B receptor (Borrmann et al., 2009).
Antiplasmodial Activity
Piperazine sulfonamides have been identified through high-throughput screening for their activity against Plasmodium falciparum, suggesting their potential as antimalarial agents. The study highlights the structural features contributing to antiplasmodial activity and suggests avenues for further chemical modifications to enhance therapeutic efficacy (Martyn et al., 2010).
Metabolic Studies on Novel Antidepressants
A novel antidepressant, Lu AA21004, was found to be metabolized into several oxidized forms, including a 4-hydroxy-phenyl metabolite and a benzylic alcohol, among others. The study elucidates the enzymatic pathways involved in the oxidative metabolism of this compound, highlighting the role of various cytochrome P450 enzymes. This research provides critical insights into the metabolic fate of similar compounds, potentially informing the development of new antidepressants (Hvenegaard et al., 2012).
Anticancer Activity
A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety demonstrated moderate to good antiproliferative activity against various cancer cell lines, with one compound showing significant activity against a prostate cancer cell line. This research suggests the potential of similar sulfonamide and piperazine-containing compounds for the development of new anticancer agents (Fu et al., 2017).
Antibacterial Agents
N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine demonstrated significant inhibition against bacterial strains Bacillus subtilis and Escherichia coli. These compounds were characterized by moderate cytotoxicity, suggesting their suitability as antibacterial agents with potential therapeutic applications (Abbasi et al., 2020).
特性
IUPAC Name |
oxolan-2-yl-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-2-4-15-6-8-16(9-7-15)25(22,23)20-12-10-19(11-13-20)18(21)17-5-3-14-24-17/h6-9,17H,2-5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCIKHRMCOJBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Propylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B4624987.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4624992.png)

![N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide](/img/structure/B4625005.png)
![ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4625034.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625036.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4625038.png)
![2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine](/img/structure/B4625047.png)
![isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4625050.png)
![1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4625051.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B4625069.png)

![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)